molecular formula C17H19N5O2S2 B5515733 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5515733
M. Wt: 389.5 g/mol
InChI Key: AHQGMYCRFJUHDR-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide is 389.09801721 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives, including compounds with structural similarities to the one of interest, have been synthesized and assessed for their antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. These compounds also exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines, with specific derivatives identified as highly active against glioblastoma cells (Tumosienė et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds incorporating the 4-methoxyphenyl motif have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain synthesized derivatives showed excellent antibacterial and antifungal activities, along with profound antioxidant potential. These findings underscore the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis and Antimicrobial Activity

The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases led to compounds with moderate antimicrobial activity against selected bacterial and fungal species. This highlights the potential application of these compounds in addressing microbial resistance issues (Vinusha et al., 2015).

Novel Thiazoles with Antimicrobial Activities

Research into the synthesis of thiazoles and their fused derivatives has opened new avenues for antimicrobial applications. These compounds were tested against bacterial and fungal strains, showing promising results that contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).

Antibacterial and Antifungal Agents

The development of new 2-(6-methoxy-2-naphthyl)propionamide derivatives has led to significant antibacterial and antifungal activities, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications. Some of these derivatives matched or exceeded the antimicrobial activity of standard agents like Ampicillin and Flucanazole (Helal et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, a drug’s mechanism of action might involve binding to a specific receptor or inhibiting a specific enzyme .

Safety and Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or mechanism of action. It could also involve the development of new synthesis methods or the design of related compounds with improved properties .

Properties

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-4-22-14(12-5-7-13(24-3)8-6-12)20-21-17(22)26-11(2)15(23)19-16-18-9-10-25-16/h5-11H,4H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQGMYCRFJUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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